2-Phenylquinazolin-4-ol and its derivatives represent a versatile class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. These compounds have been synthesized and evaluated for various pharmacological properties, including their roles as antagonists of immunostimulatory CpG-oligodeoxynucleotides, ligands of the translocator protein (TSPO), potential antidepressants, apoptosis inducers, inhibitors of breast cancer resistance protein (BCRP), selective PDE5 inhibitors, antiplasmodial agents, antiplatelet agents, and antitrypanosomal agents123456789.
The 2-phenylquinazolin-4-ol derivatives have shown promise as anticancer agents. For example, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine demonstrated potent apoptosis induction with excellent blood-brain barrier penetration, making it a potential candidate for treating brain cancers4. Additionally, the inhibition of BCRP by certain derivatives could be crucial in overcoming chemoresistance in cancer cells5.
In neuropharmacology, 4-phenylquinazoline-2-carboxamides have been identified as potent ligands of the TSPO, which is implicated in the regulation of mitochondrial functions and could be relevant in the treatment of neurodegenerative diseases2.
The design and synthesis of 4-phenylquinoline derivatives as potential antidepressants have shown that the length of the side chain and isosteric displacements within the side chain significantly affect their activity, with some compounds demonstrating more potency than the standard drug imipramine3.
The synthesis of 4-alkoxy-2-phenylquinoline derivatives has led to the discovery of potent antiplatelet agents, with some compounds exhibiting greater activity than indomethacin, a commonly used anti-inflammatory drug8.
The antiplasmodial activity of 4-aryl-substituted 2-trichloromethylquinazoline derivatives against chloroquine-resistant and -sensitive Plasmodium falciparum strains suggests their potential as antimalarial agents7. Moreover, the antitrypanosomal activity of 2-arylquinazoline derivatives against Leishmania infantum and Trypanosoma cruzi, with the modulation of the mechanism of action through chemical functionalization, indicates their potential as antiparasitic agents9.
The development of 2-phenylquinazolin-4(3H)-one derivatives as selective PDE5 inhibitors with high selectivity against PDE6 offers a promising therapeutic option for erectile dysfunction with a reduced risk of side effects6.
2-Phenylquinazolin-4-ol is classified as a heterocyclic aromatic compound. It is primarily synthesized through various methods involving starting materials such as anthranilic acid derivatives and aldehydes. The compound can be found in nature or synthesized in the laboratory for research purposes. Its derivatives are often explored for their potential therapeutic applications.
The synthesis of 2-phenylquinazolin-4-ol can be achieved through several methods, with varying conditions and yields reported in the literature.
The molecular structure of 2-phenylquinazolin-4-ol consists of a quinazoline core with a phenyl group at the 2-position and a hydroxyl group at the 4-position.
The compound's structure can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which help elucidate the arrangement of atoms within the molecule.
2-Phenylquinazolin-4-ol participates in various chemical reactions due to its functional groups:
These reactions are crucial for synthesizing derivatives that may exhibit improved efficacy against specific biological targets.
The mechanism of action of 2-phenylquinazolin-4-ol is closely tied to its interactions with biological molecules:
Quantitative Structure–Activity Relationship (QSAR) studies have been used to predict how structural modifications affect biological activity, guiding further research into optimizing these compounds for clinical use .
The physical and chemical properties of 2-phenylquinazolin-4-ol are essential for understanding its behavior in different environments:
These properties influence how the compound is handled during synthesis and application in biological assays.
The applications of 2-phenylquinazolin-4-ol extend across various fields:
The quinazolinone scaffold emerged as a significant heterocyclic system in medicinal chemistry during the mid-20th century, with 2-phenylquinazolin-4-ol representing a structurally optimized derivative. Early pharmacological investigations in the 1950s–1970s revealed that quinazolinones exhibited diverse bioactivities, driving systematic exploration of their synthetic pathways. The foundational synthesis of 2-phenylquinazolin-4-ol derivatives was established through cyclization reactions between anthranilic acid and benzoyl chloride, followed by hydrazine incorporation—a method refined over decades to enhance yield and purity [4]. By the 1990s, research expanded to explore substitutions at the 2- and 3-positions, with the phenyl group at C2 proving critical for antibacterial potency in structure-activity relationship (SAR) studies [4]. The 2000s witnessed targeted applications, including histone methyltransferase inhibition using diaminoquinazoline analogues, though 2-phenylquinazolin-4-ol itself remained pivotal for antibacterial scaffold development [5].
Table 1: Key Developments in Quinazolinone Research
Time Period | Research Focus | Impact on 2-Phenylquinazolin-4-ol Chemistry |
---|---|---|
1950s–1970s | Core scaffold synthesis | Established cyclization routes from anthranilic acid |
1980s–1990s | Antibacterial SAR optimization | Identified 2-phenyl group as activity-enhancing moiety |
2000s–Present | Targeted therapeutic applications | Inspired structural analogues for epigenetic modulation |
2-Phenylquinazolin-4-ol (C₁₄H₁₀N₂O) belongs to the 4(3H)-quinazolinone subclass, characterized by a bicyclic system comprising benzene fused to a pyrimidin-4-one ring. The phenyl group at C2 and the hydroxyl at C4 define its reactivity profile. Key molecular properties include:
Table 2: Physicochemical Properties of 2-Phenylquinazolin-4-ol
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 222.24 g/mol | - |
Density | 1.2 ± 0.1 g/cm³ | Room temperature |
Boiling Point | 398.2 ± 25.0 °C | 760 mmHg |
Flash Point | 194.6 ± 23.2 °C | Standard method |
LogP (Partition Coefficient) | 2.46 | Octanol-water system |
Hydrogen Bond Acceptors | 3 | Calculated from structure |
Derivatives like 3-amino-6-bromo-2-phenylquinazolin-4(3H)-one (C₁₄H₁₀BrN₃O) and 2-(2,4-dichlorophenyl)quinazolin-4-ol (C₁₄H₈Cl₂N₂O) demonstrate how halogen substitutions modulate electronic properties and bioactivity [6] [9].
Although 2-phenylquinazolin-4-ol itself is synthetic, its core quinazolinone structure occurs in >200 naturally derived alkaloids. These include:
Biosynthetically, quinazolinone alkaloids arise from anthranilic acid (or its N-methyl derivatives) and amino acid precursors. For example:
In laboratory synthesis, anthranilic acid reacts with benzoyl chloride to form 2-phenyl-4H-benzo[d][1,3]oxazin-4-one, which is then condensed with hydrazine to yield 3-amino-2-phenylquinazolin-4(3H)-one—a direct precursor to 2-phenylquinazolin-4-ol derivatives via Schiff base formation [4].
Table 3: Biosynthetic and Synthetic Precursors to Quinazolinones
Precursor | Role in Pathway | Resulting Intermediate |
---|---|---|
Anthranilic acid | Core heterocycle formation | 2-substituted-4H-3,1-benzoxazin-4-one |
L-Tryptophan | Alkaloid side-chain incorporation | Tryptoquinazoline derivatives |
Benzoyl chloride | Synthetic C₂-phenyl group introduction | 2-phenyl-4H-3,1-benzoxazin-4-one |
Aryl aldehydes | Schiff base formation at C₃ | 3-(arylideneamino)quinazolin-4-ones |
This biosynthetic mimicry underscores how natural templates guide efficient synthetic design for pharmacologically active quinazolinones [2] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7